4-[(E)-(2-{5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(2-{5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)methyl]phenol is a complex organic compound that belongs to the class of phenols and indole derivatives. This compound is characterized by its unique structure, which includes a phenol group and a triazinoindole moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-{5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)methyl]phenol can be achieved through several synthetic routes. One common method involves the Ullmann reaction, which is catalyzed by copper and uses 3-methoxyphenol as a co-reagent . This reaction is followed by demethylation with hydrobromic acid in acetic acid. Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is scalable and can be performed at room temperature with a short reaction time.
Industrial Production Methods
Industrial production of phenol derivatives, including this compound, often involves the hydroxylation of benzene derivatives or the oxidation of cumene . These methods are preferred due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2-{5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Quinones formed from oxidation can be reduced back to phenols.
Electrophilic Aromatic Substitution: The phenol group is highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Electrophilic Aromatic Substitution: Reagents such as halogens (Cl₂, Br₂), nitric acid, sulfuric acid, and aluminum chloride are commonly
Properties
IUPAC Name |
4-[(E)-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-2-24-15-6-4-3-5-14(15)16-17(24)20-18(23-21-16)22-19-11-12-7-9-13(25)10-8-12/h3-11,25H,2H2,1H3,(H,20,22,23)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEREDBAPCSGST-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)NN=CC4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)N/N=C/C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.